molecular formula C16H12F2N2O3 B5418159 5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5418159
M. Wt: 318.27 g/mol
InChI Key: PXQQURNLQSGUAL-UHFFFAOYSA-N
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Description

5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of two fluorine atoms on the phenyl ring and two methoxy groups on another phenyl ring, which are connected through an oxadiazole ring

Properties

IUPAC Name

5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c1-21-12-7-6-9(8-13(12)22-2)15-19-16(23-20-15)14-10(17)4-3-5-11(14)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQQURNLQSGUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CC=C3F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-difluorobenzohydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 1,2,4-oxadiazolidine derivatives.

    Substitution: Formation of 2,6-diaminophenyl or 2,6-dithiophenyl derivatives.

Scientific Research Applications

5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets, while the methoxy groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    5-(2,6-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.

    5-(2,6-difluorophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy groups, which can influence its solubility and biological activity.

Uniqueness

The unique combination of fluorine and methoxy groups in 5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole imparts distinct chemical and biological properties. The fluorine atoms enhance its stability and binding affinity, while the methoxy groups improve its solubility and potential bioactivity, making it a valuable compound for various applications.

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